molecular formula C9H12N2O5 B583583 2'-Deoxyuridine-1',2',3',4',5'-13C5 CAS No. 478510-94-0

2'-Deoxyuridine-1',2',3',4',5'-13C5

Cat. No.: B583583
CAS No.: 478510-94-0
M. Wt: 233.166
InChI Key: MXHRCPNRJAMMIM-REYOYZOQSA-N
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Description

[1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine: is a stable isotope-labeled compound, specifically a labeled analogue of 2’-Deoxyuridine. This compound is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. The incorporation of carbon-13 isotopes at specific positions in the molecule allows for detailed studies of metabolic pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine typically involves the incorporation of carbon-13 labeled precursors into the deoxyuridine structure. One common method involves the use of labeled glucose or other carbon-13 enriched starting materials, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and chemical integrity of the product. The compound is typically produced in specialized facilities equipped to handle stable isotopes and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: Reduction reactions can modify the uracil ring or the sugar moiety.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uracil derivatives, while reduction can yield various deoxyuridine analogues .

Scientific Research Applications

Chemistry: In chemistry, [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine is used as a tracer to study reaction mechanisms and metabolic pathways. Its labeled carbon atoms allow researchers to track the movement and transformation of the molecule in various chemical processes.

Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. It is incorporated into DNA strands, allowing scientists to monitor DNA replication and identify potential errors or mutations.

Medicine: In medicine, [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine is used in diagnostic procedures and therapeutic research. It helps in understanding the metabolism of nucleosides and the effects of various drugs on DNA synthesis.

Industry: In industrial applications, this compound is used in the production of labeled nucleotides and other biochemicals. It is also used in environmental studies to trace the movement of pollutants and other substances.

Mechanism of Action

The mechanism of action of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine involves its incorporation into DNA during replication. The labeled carbon atoms allow for precise tracking of the molecule’s movement and interactions within the cell. This compound targets DNA polymerases and other enzymes involved in DNA synthesis, providing valuable insights into the molecular pathways and mechanisms of DNA replication and repair .

Comparison with Similar Compounds

    2’-Deoxyuridine: The unlabeled analogue of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine, used in similar research applications but without the isotopic labeling.

    5-Fluoro-2’-Deoxyuridine: A fluorinated analogue used in cancer research and treatment.

    2’-Deoxycytidine: Another nucleoside analogue used in DNA synthesis studies.

Uniqueness: The uniqueness of [1’,2’,3’,4’,5’-13C5]2’-Deoxyuridine lies in its stable isotope labeling, which allows for detailed and precise studies of metabolic pathways and molecular interactions. This makes it an invaluable tool in various fields of scientific research.

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i3+1,4+1,5+1,6+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRCPNRJAMMIM-REYOYZOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C@@H]([13C@H](O[13C@H]1N2C=CC(=O)NC2=O)[13CH2]O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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